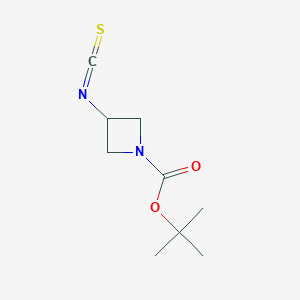
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid” is a research chemical with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 . It has a pyrazole ring, which is a five-membered aromatic heterocycle, with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring substituted with two methyl groups, a chlorine atom, and a propionic acid group . The presence of these functional groups may influence the compound’s reactivity and properties.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Structural determination of a related compound through spectral analysis and X-ray diffraction, highlighting its relevance in chemical crystallography (Meskini et al., 2011).
- Synthesis of a new series of 3,5-dimethyl-1H-pyrazole derivatives, emphasizing the importance of these compounds in organic synthesis (Al-Smaisim, 2012).
Chemical Reactions and Catalysis
- Investigation of the selenoacetalyzation of 4‐formylpyrazoles, showing the chemical versatility of pyrazole derivatives (Papernaya et al., 2013).
- Development of novel pyrazole derivatives with potential as antimicrobial and anticancer agents, highlighting their medicinal chemistry applications (Hafez et al., 2016).
Materials Science and Engineering
- Use of pyrazole derivatives in the inhibition of steel corrosion, demonstrating their application in materials science (Bouklah et al., 2005).
- Synthesis of pyrazole-based ligands for use in luminescence studies, indicating their role in photophysical research (Hu et al., 2010).
Computational Chemistry and Theoretical Studies
- Density functional theory (DFT) study of bipyrazole derivatives as corrosion inhibitors, showcasing their importance in computational chemistry (Wang et al., 2006).
Biological Applications
- Evaluation of tetra substituted pyrazolines for antimicrobial and antioxidant activity, indicating their potential in biological studies (Govindaraju et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDQYHGSMTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)
![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602413.png)

![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)

![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)pyrimidin-5-yl]borinic acid](/img/structure/B2602424.png)


